molecular formula C11H19N3O B11745186 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

Cat. No.: B11745186
M. Wt: 209.29 g/mol
InChI Key: WMNGQXCOMIXVHU-UHFFFAOYSA-N
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Description

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity . This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of the cyclopentyl group and the aminoethanol moiety. These features can influence its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-[(1-cyclopentylpyrazol-4-yl)methylamino]ethanol

InChI

InChI=1S/C11H19N3O/c15-6-5-12-7-10-8-13-14(9-10)11-3-1-2-4-11/h8-9,11-12,15H,1-7H2

InChI Key

WMNGQXCOMIXVHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCCO

Origin of Product

United States

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